molecular formula C21H30N2O4S B13786409 Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- CAS No. 97658-06-5

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)-

Katalognummer: B13786409
CAS-Nummer: 97658-06-5
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: PCZDTHHOBRIYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a chemical compound with the molecular formula C20H28N2O4S. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a sulfonyl group attached to a decanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization and chromatography are crucial for obtaining high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to its combination of a quinoline ring with an ethoxy group and a sulfonyl group attached to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

97658-06-5

Molekularformel

C21H30N2O4S

Molekulargewicht

406.5 g/mol

IUPAC-Name

N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide

InChI

InChI=1S/C21H30N2O4S/c1-3-5-6-7-8-9-10-13-20(24)23-28(25,26)19-15-14-18(27-4-2)21-17(19)12-11-16-22-21/h11-12,14-16H,3-10,13H2,1-2H3,(H,23,24)

InChI-Schlüssel

PCZDTHHOBRIYOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.